molecular formula C21H28N2O3 B4119726 Methyl 2-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}amino)benzoate

Methyl 2-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}amino)benzoate

Cat. No.: B4119726
M. Wt: 356.5 g/mol
InChI Key: WHWJJIAGQXQXMR-UHFFFAOYSA-N
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Description

Methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate is an organic compound that features a complex structure combining an adamantyl group with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}amino)benzoate typically involves a multi-step process. One common method includes the reaction of 1-(1-adamantyl)ethylamine with methyl 2-isocyanatobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, with the progress monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Aminolysis: Reaction with amines to form amides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Aminolysis: Primary or secondary amines under mild heating.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: Benzoic acid and 1-(1-adamantyl)ethylamine.

    Aminolysis: Corresponding amides.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: Utilized in the development of polymers and materials with enhanced thermal and mechanical properties.

    Biological Studies: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

Mechanism of Action

The mechanism of action of Methyl 2-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and specificity of the compound. The ester and amide functionalities allow for hydrogen bonding and other interactions with biological macromolecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with similar reactivity but lacking the adamantyl group.

    1-(1-Adamantyl)ethylamine: Shares the adamantyl group but lacks the ester functionality.

    N-(1-Adamantyl)benzamide: Contains both the adamantyl and benzamide groups but differs in the ester linkage.

Uniqueness

Methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate is unique due to the combination of the adamantyl group with a benzoate ester, providing a distinct set of chemical and physical properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science, setting it apart from simpler analogs.

Properties

IUPAC Name

methyl 2-[1-(1-adamantyl)ethylcarbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-13(21-10-14-7-15(11-21)9-16(8-14)12-21)22-20(25)23-18-6-4-3-5-17(18)19(24)26-2/h3-6,13-16H,7-12H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWJJIAGQXQXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}amino)benzoate
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Methyl 2-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}amino)benzoate
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Methyl 2-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}amino)benzoate
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Methyl 2-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}amino)benzoate
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Methyl 2-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}amino)benzoate
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Methyl 2-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}amino)benzoate

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